molecular formula C22H26N2O4S B4011985 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one

Cat. No.: B4011985
M. Wt: 414.5 g/mol
InChI Key: UUZARQFXWOUYMO-UHFFFAOYSA-N
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Description

1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is a complex organic compound with a molecular formula of C22H26N2O4S . This compound is notable for its unique structure, which includes a pyrrolinone ring, a thienylcarbonyl group, and a methoxyphenyl group. It has garnered interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chemical Reactions Analysis

Types of Reactions

1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens or alkylating agents. The specific conditions, such as temperature and solvent, depend on the desired reaction and product .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development or biochemical research.

    Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits biological activity.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one exerts its effects is not well-documented. its structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through various pathways. Further research is needed to elucidate the exact mechanism of action and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolinone derivatives and compounds containing thienylcarbonyl and methoxyphenyl groups. Examples include:

Uniqueness

1-[2-(Diethylamino)ethyl]-3-hydroxy-5-(3-methoxyphenyl)-4-(2-thienylcarbonyl)-3-pyrrolin-2-one is unique due to its combination of functional groups and its potential for diverse chemical reactions and applications. Its distinct structure sets it apart from other compounds with similar functional groups .

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-4-hydroxy-2-(3-methoxyphenyl)-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4S/c1-4-23(5-2)11-12-24-19(15-8-6-9-16(14-15)28-3)18(21(26)22(24)27)20(25)17-10-7-13-29-17/h6-10,13-14,19,26H,4-5,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZARQFXWOUYMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=CC=CS2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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